3,5-Dimethylpyrazine-2-carboxylic acid
Overview
Description
3,5-Dimethylpyrazine-2-carboxylic acid: is an organic compound with the molecular formula C7H8N2O2 It belongs to the class of pyrazine derivatives, which are known for their aromatic heterocyclic structure containing nitrogen atoms at positions 1 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethylpyrazine-2-carboxylic acid can be achieved through several methods. One common approach involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate . Another method involves the oxidation of 2,5-dimethylpyrazine in the presence of a catalyst at elevated temperatures .
Industrial Production Methods: Industrial production of this compound typically involves the use of fixed bed reactors and catalysts such as gamma-Al2O3, with active components like metallic oxides of manganese, vanadium, titanium, and strontium . The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethylpyrazine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Selenium dioxide and silver nitrate are commonly used oxidizing agents.
Reduction: Specific reducing agents and conditions for this compound are less documented but can involve standard reduction protocols for carboxylic acids.
Substitution: Substitution reactions can occur at the methyl groups or the carboxylic acid group, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions include various substituted pyrazines and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,5-Dimethylpyrazine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,5-Dimethylpyrazine-2-carboxylic acid involves its interaction with various molecular targets and pathways. In biological systems, it can undergo metabolic transformations, including oxidation and conjugation with glucuronides or sulfates . These transformations can affect its bioavailability and activity. The specific molecular targets and pathways involved in its action are still under investigation.
Comparison with Similar Compounds
2,5-Dimethylpyrazine: Known for its flavor and aroma properties, commonly found in roasted foods.
Tetramethylpyrazine: Found in fermented soybeans, with a characteristic fermented smell.
2,3-Diethyl-5-methylpyrazine: Plays a role in the aroma of roasted coffee.
Uniqueness: Its carboxylic acid group provides additional functionality compared to other similar pyrazine derivatives, making it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
3,5-dimethylpyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-4-3-8-6(7(10)11)5(2)9-4/h3H,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBTHZBYYZUTCNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700239 | |
Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946493-27-2 | |
Record name | 3,5-Dimethylpyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens to the flavor compound 2,3,5-trimethylpyrazine after we consume it in coffee?
A1: Research suggests that when you drink coffee containing 2,3,5-trimethylpyrazine, your body metabolizes it into several compounds. One of the major metabolites detected in urine after coffee consumption is 3,5-dimethylpyrazine-2-carboxylic acid. [] This means your body chemically modifies the original flavor compound, likely affecting how it's processed and eventually eliminated.
Q2: How did the researchers identify and measure this compound in urine?
A2: The researchers used a combination of techniques to identify and quantify the metabolites of 2,3,5-trimethylpyrazine. They first synthesized putative metabolites, including this compound, and characterized them using nuclear magnetic resonance and mass spectroscopy. These synthesized compounds served as standards for comparison. Then, they analyzed urine samples from coffee drinkers using a technique called stable-isotope-dilution-ultrahigh-performance liquid chromatography tandem mass spectroscopy (SIDA-UHPLC–MS/MS). This highly sensitive method allowed them to specifically detect and measure the levels of this compound in the urine samples. []
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